3-Bromo-4-chloro-5-fluorotoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

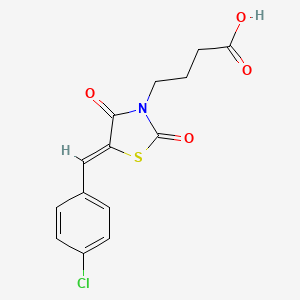

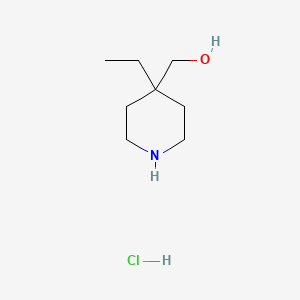

3-Bromo-4-chloro-5-fluorotoluene is a halogenated compound with a molecular weight of 223.47 and a molecular formula of C7H5BrClF . It is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and fluorine substituents, as well as a methyl group . The exact spatial configuration can be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of approximately 232.4°C at 760 mmHg and a predicted density of approximately 1.6 g/cm^3 . The refractive index is predicted to be 1.55 at 20°C .Applications De Recherche Scientifique

Density Functional Theory (DFT) Studies Optimized molecular structures and total energies of halogenated compounds similar to 3-Bromo-4-chloro-5-fluorotoluene have been studied using DFT, highlighting the impact of solvent effects on their chemical properties. A study investigated solvent effects on molecular structures such as 3-fluoro-, 3-chloro-, and 3-bromopyridine, indicating the sensitivity of vibrational frequencies and chemical reactivities to solvent polarity changes. This research suggests that this compound could exhibit similar solvent-dependent properties, which are crucial for designing reaction conditions in chemical synthesis and understanding the compound's behavior in different environments (Bilkan, 2018).

Chemical Synthesis and Catalysis The compound has potential applications in chemical synthesis, such as its involvement in the Suzuki–Miyaura cross-coupling reactions. Research into the cross-coupling of 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine with (o-cyanophenyl)boronic ester under optimized conditions highlights the utility of this compound derivatives in synthesizing complex organic molecules. This work demonstrates the compound's role in creating intermediates for pharmaceutical synthesis, showcasing its importance in medicinal chemistry (Urawa et al., 2002).

Electrochemical Studies Electrochemical fluorination studies of halobenzenes, including derivatives similar to this compound, reveal insights into side reactions and product formation mechanisms during the fluorination process. These studies are vital for understanding the electrochemical behavior of halogenated compounds and optimizing conditions for the selective production of fluorinated derivatives. Such knowledge is crucial for developing new materials and chemicals with desired fluorination patterns for various applications, including pharmaceuticals and agrochemicals (Horio et al., 1996).

Mécanisme D'action

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Propriétés

IUPAC Name |

1-bromo-2-chloro-3-fluoro-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUYWBXBSNBFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B2671325.png)

![N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)](/img/structure/B2671326.png)

![1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2671329.png)

![8-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2671331.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2671333.png)

![1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/no-structure.png)

![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)